Disperse blue 3
Overview
Description
Disperse Blue 3 is a dye that belongs to the class of anthraquinone dyes . It is used in the dyeing of textiles, particularly for nylon, acrylic, polyester, and acetate . The dye has an empirical formula of C17H16N2O3 and a molecular weight of 296.32 .
Molecular Structure Analysis
The molecular structure of Disperse Blue 3 is represented by the SMILES string CNc1ccc(NCCO)c2C(=O)c3ccccc3C(=O)c12
. This indicates that the dye has a complex structure with multiple functional groups, including amine, ether, and carbonyl groups. For a detailed molecular structure analysis, it’s recommended to use specialized software or databases that can interpret this SMILES string.
Physical And Chemical Properties Analysis
Disperse Blue 3 is a powder with a dye content of 20% . It has a maximum absorption wavelength (λmax) of 594 nm and 640 nm (2nd) . The dye has an empirical formula of C17H16N2O3 and a molecular weight of 296.32 .
Scientific Research Applications
Cancer Biomarker Detection
Disperse Blue 3 has been utilized in the detection of low-abundance biomarkers for early cancer diagnosis. It helps in identifying biomarkers that are often masked by high-abundance proteins and are present in very low concentrations in body fluids .
Dyeing Performance Optimization
Research has focused on improving the dyeing performance of Disperse Blue 3 by studying its molecular structure and solubility. This is particularly relevant for polyester dyeing in non-aqueous media like decamethylcyclopentasiloxane (D5) .
Molecular Structure Analysis
Studies involving Disperse Blue 3 have used Density Functional Theory (DFT) to reveal differences in spectral performance and solubility at the molecular level, providing insights for dye design optimization .
Environmental Testing Standards
Disperse Blue 3 serves as a reference standard in environmental testing, ensuring compliance with regulations regarding the presence of dyes in various environments .
Ionizing Radiation Stability
The stability of Disperse Blue dyes under ionizing radiation has been studied, which is crucial for understanding the degradation pathways and designing more stable dye molecules .
Mechanism of Action
Target of Action
Disperse Blue 3, also known as C.I. Disperse Blue 3 , is primarily used as a dye in textiles . It belongs to the class of anthraquinone dyes , which are characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . The primary targets of Disperse Blue 3 are synthetic fibers such as nylon and polyester .
Mode of Action
The mode of action of Disperse Blue 3 involves its interaction with synthetic fibers. As a disperse dye, it is only slightly soluble in water . It is applied to the fabric in a fine dispersion and has a high affinity for these synthetic fibers . The dye molecules penetrate the fibers and bind to them, resulting in a color change .
Biochemical Pathways
It is known that the dyeing process involves the interaction of the dye with the synthetic fibers, leading to a change in the color of the fibers
Result of Action
The primary result of the action of Disperse Blue 3 is the coloration of synthetic fibers. The dye penetrates the fibers and binds to them, resulting in a change in color . It should be noted that disperse blue 3, like other disperse dyes, can be a source of water pollution . Additionally, Disperse Blue 3 has been associated with a higher than usual prevalence of textile dermatitis, indicating that people who are allergic to the dye may develop allergic symptoms when they wear clothes that have been colored with this dye .
Action Environment
The action of Disperse Blue 3 can be influenced by various environmental factors. For instance, the dyeing process can be affected by the temperature and pH of the dye bath, as well as the presence of other chemicals . Furthermore, the dye’s action, efficacy, and stability can be impacted by environmental conditions such as light and heat exposure . It’s also important to note that Disperse Blue 3 can be a source of environmental pollution, particularly water pollution .
Safety and Hazards
Future Directions
The use of Disperse Blue 3 and other disperse dyes is subject to ever-changing regulations due to environmental and safety concerns . Therefore, future research may focus on developing safer and more environmentally friendly alternatives to these dyes. Additionally, new techniques for the dyeing process, such as non-aqueous dyeing systems, are being explored to reduce water consumption and wastewater emission .
properties
IUPAC Name |
1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18-12-6-7-13(19-8-9-20)15-14(12)16(21)10-4-2-3-5-11(10)17(15)22/h2-7,18-20H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXFWUZKOOWWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015819 | |
Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey-black powder; [MSDSonline] | |
Record name | C.I. Disperse Blue 3 | |
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Product Name |
Disperse blue 3 | |
CAS RN |
86722-66-9, 2475-46-9 | |
Record name | 1-[(2-Hydroxyethyl)amino]-4-(methylamino)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86722-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Disperse Blue 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475469 | |
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Record name | Disperse Blue 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086722669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse blue 3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64753 | |
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Record name | C.I. Disperse Blue 3 | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-anthracenedione, 1,4-diamino-, N,N'-mixed 2-hydroxyethyl and methyl derivatives | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE BLUE 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X7KL92596 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | C.I. DISPERSE BLUE 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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